1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione
Description
Properties
CAS No. |
64809-71-8 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1,6-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-7-3-4-8-11(13(7)18)14(19)9-5-6-10(17)16(21-2)12(9)15(8)20/h3-6,17-18H,1-2H3 |
InChI Key |
QJRHLPRUPYDZHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC)O)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
The synthesis of 1,6-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione can be achieved through a Friedel-Crafts acylation approach, which typically involves:
- Preparation of a suitably substituted benzoic acid derivative containing the methyl and methoxy groups
- Reaction with a second aromatic compound containing protected hydroxyl groups
- Cyclization to form the anthraquinone skeleton
- Deprotection of the hydroxyl groups
This method allows for regioselective introduction of the functional groups at their respective positions, though careful control of reaction conditions is necessary to prevent side reactions.
Diels-Alder Reaction
The Diels-Alder approach offers an alternative synthetic route:
- Preparation of a diene component with methyl and hydroxyl substituents
- Reaction with a dienophile containing methoxy and protected hydroxyl groups
- Aromatization of the resulting adduct
- Oxidation to introduce the 9,10-dione functionality
- Selective deprotection of hydroxyl groups
This approach can provide better stereochemical control but may require more steps for the preparation of the appropriately substituted starting materials.
Modern Synthetic Methodologies
Transition Metal-Catalyzed Coupling
Recent advances in synthetic methodology have enabled more efficient routes to complex anthraquinones:
- Palladium-catalyzed cross-coupling reactions to assemble the carbon framework
- Regioselective introduction of oxygen functionalities
- Late-stage oxidation to form the quinone system
This approach offers advantages in terms of functional group tolerance and can allow for the synthesis of diverse analogs from common intermediates.
Biomimetic Synthesis
Inspired by the natural biosynthesis of anthraquinones:
- Polyketide-based approach using acetate units
- Enzymatic or chemical cyclization
- Regioselective oxidation and methylation
This approach can be particularly valuable when the target compound needs to be produced with specific isotopic labeling for mechanistic studies.
Extraction from Natural Sources
Given that this compound has been reported in plants such as Cinchona calisaya and Morinda lucida, extraction methodologies represent an alternative to chemical synthesis:
- Collection and preparation of plant material
- Solvent extraction (typically using methanol, ethanol, or ethyl acetate)
- Fractionation using chromatographic techniques
- Purification by recrystallization or preparative HPLC
The yield from natural sources is typically lower than from synthetic routes, but this approach may be preferred when studying the natural occurrence and biological significance of the compound.
Reaction Conditions and Optimization
Key Parameters for Synthesis
The following parameters significantly influence the yield and purity of this compound synthesis:
| Parameter | Optimal Range | Effect on Synthesis |
|---|---|---|
| Temperature | 60-120°C | Higher temperatures accelerate reaction but may lead to side products |
| Solvent | DMF, DMSO, Dioxane | Polar aprotic solvents typically give better yields |
| Catalyst | Lewis acids, Pd complexes | Catalyst choice depends on the specific synthetic approach |
| Reaction Time | 4-24 hours | Longer times may be needed for complete conversion |
| pH | 5-7 for most steps | Acidic conditions may be required for certain transformations |
Protecting Group Strategies
The presence of multiple hydroxyl groups necessitates careful protection/deprotection strategies:
- Methyl or benzyl ethers are commonly used to protect hydroxyl groups
- Selective deprotection can be achieved using reagents like boron tribromide or aluminum chloride
- Orthogonal protection may be necessary when different hydroxyl groups need to be manipulated independently
Purification and Characterization
Purification Techniques
After synthesis, the following purification methods are typically employed:
- Column chromatography using silica gel or alumina
- Recrystallization from appropriate solvent systems
- Preparative HPLC for high-purity samples
Characterization Methods
Confirmation of structure and purity typically involves:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
- High-Resolution Mass Spectrometry (HRMS)
- Infrared (IR) spectroscopy to confirm the presence of hydroxyl and carbonyl groups
- Ultraviolet-Visible (UV-Vis) spectroscopy, which shows characteristic absorption patterns for anthraquinones
- X-ray crystallography for definitive structural confirmation
Scale-Up Considerations
When moving from laboratory to larger scale production, several factors must be considered:
- Heat transfer and mixing efficiency become critical parameters
- Solvent choice may need to be reconsidered based on cost, safety, and environmental factors
- Purification strategies may need to be adapted for larger quantities
- Process safety assessments become essential, particularly for exothermic steps
Green Chemistry Approaches
Sustainable approaches to the synthesis of this compound include:
- Use of catalytic rather than stoichiometric reagents
- Replacement of hazardous solvents with greener alternatives
- One-pot multi-step processes to reduce waste
- Biocatalytic approaches using enzymes for specific transformations
- Continuous flow chemistry for improved efficiency and reduced waste
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various quinone derivatives .
Scientific Research Applications
1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione is an anthraquinone derivative with a unique substitution pattern, featuring hydroxyl groups at the 1 and 6 positions, a methoxy group at the 5 position, and a methyl group at the 2 position of the anthracene core. It has a molecular formula of C16H12O5 and a molecular weight of approximately 284.26 g/mol. Anthraquinones, including this compound, are known for their diverse biological activities and are commonly found in various natural sources such as plants and fungi.
Reactions of this compound
This compound undergoes several types of chemical reactions:
- Oxidation Oxidation forms quinones from the compound.
- Reduction Reduction converts quinones back to hydroquinones.
- Substitution Substitution involves methoxy and hydroxy groups reacting with alkyl halides or acyl chlorides.
Research on this compound
Research indicates that this compound exhibits notable biological activities. The exact mechanisms by which this compound exerts its biological effects are still under investigation. It is believed to interact with cellular components, disrupting microbial processes and potentially inducing apoptosis in cancer cells through various signaling pathways.
Structural Features of related compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features |
|---|---|
| 1,6-Dihydroxy-2-methylanthracene-9,10-dione | Lacks the methoxy group at position 5 |
| 1,5-Dihydroxy-2-methylanthracene-9,10-dione | Hydroxyl groups at positions 1 and 5 instead of 1 and 6 |
| 1,6-Dihydroxy-5-methoxy-2-(methoxymethyl)anthracene-9,10-dione | Contains an additional methoxymethyl group |
Mechanism of Action
The exact mechanism of action of 1,6-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione is not fully understood. it is believed to exert its effects by interacting with cellular components such as DNA and proteins. The compound may inhibit the growth of microorganisms by disrupting their cellular processes and may induce apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
Substituent Position and Bioactivity
- Hydroxyl Groups: The 1,6-dihydroxy configuration in the target compound enhances DNA intercalation compared to 1,3-dihydroxy derivatives (e.g., rubiadin) by enabling dual major/minor groove binding . Rubiadin’s 1,3-OH arrangement favors antioxidant effects via radical scavenging .
- Methoxy vs. Methyl Groups : Methoxy substituents (e.g., in 1,3-dimethoxy-5,8-dimethyl derivatives) increase lipophilicity and improve anticancer potency by promoting intracellular ROS generation . In contrast, methyl groups (e.g., at position 2 in the target compound) may sterically hinder interactions with enzymes like neuraminidase .
- Halogenation : Bromination at positions 2,6 (e.g., 2,6-dibromoanthracene-9,10-dione) introduces electrophilic sites for DNA alkylation, a mechanism distinct from the intercalation seen in hydroxylated analogs .
Biological Activity
1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione (commonly referred to as Morindone-5-methyl ether) is a naturally occurring anthraquinone derivative with significant biological activity. This compound is primarily derived from various plant sources, including Cinchona calisaya and Morinda lucida . Its unique structure, characterized by hydroxyl groups at the 1 and 6 positions, a methoxy group at the 5 position, and a methyl group at the 2 position of the anthracene core, contributes to its diverse pharmacological properties.
- Molecular Formula : C16H12O5
- Molecular Weight : 284.26 g/mol
- CAS Number : 64809-71-8
- IUPAC Name : this compound
The biological effects of this compound are attributed to its ability to interact with various cellular components. Research indicates that it may:
- Disrupt microbial processes, inhibiting the growth of pathogenic bacteria and fungi.
- Induce apoptosis in cancer cells through multiple signaling pathways.
- Interact with DNA and proteins, potentially leading to alterations in gene expression and cellular function.
Biological Activities
- Antimicrobial Activity : The compound has shown notable efficacy against various microorganisms. Studies suggest that it can inhibit the growth of bacteria by disrupting their cellular processes.
- Anticancer Properties : Research has indicated that this compound can induce apoptosis in cancer cell lines such as MCF-7 and HepG2. This is believed to occur through mitochondrial-mediated pathways that involve the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing oxidative stress within cells .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar anthraquinones:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,6-Dihydroxy-2-methylanthracene-9,10-dione | Lacks methoxy group at position 5 | Limited antimicrobial activity |
| 1,5-Dihydroxy-2-methylanthracene-9,10-dione | Hydroxyl groups at positions 1 and 5 | Moderate anticancer activity |
| 1,6-Dihydroxy-5-methoxy-2-(methoxymethyl)anthracene-9,10-dione | Contains an additional methoxymethyl group | Enhanced cytotoxicity in cancer cells |
The distinct substitution pattern of this compound imparts unique chemical reactivity and biological properties compared to its analogs .
Case Studies and Research Findings
Research has demonstrated several significant findings regarding the biological activity of this compound:
- Cell Proliferation Inhibition : In vitro studies showed that treatment with varying concentrations (50–200 μM) resulted in a marked decrease in cell proliferation rates in cancer cell lines .
- Apoptosis Induction : A study indicated that exposure to this compound led to increased levels of caspase activation in HepG2 cells, suggesting a mechanism for inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Laboratory tests revealed that this anthraquinone exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for anthracene-9,10-dione derivatives, and how can they be adapted for synthesizing 1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione?
- Methodological Answer : Anthracene-9,10-dione derivatives are typically synthesized via halogenation, nucleophilic substitution, or oxidation reactions. For example, halogenated intermediates (e.g., 1,5-Dichloro-9,10-anthracenedione) can react with thiols or amines to introduce functional groups . To synthesize the target compound, consider:
- Halogenation : Start with anthraquinone derivatives and introduce chloro/methoxy groups via electrophilic substitution.
- Functionalization : Use nucleophilic reagents (e.g., methoxy or methyl groups) under controlled pH and temperature to ensure regioselectivity .
- Purification : Recrystallize from toluene or dimethylformamide/ethanol mixtures to enhance purity .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be optimized to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Focus on aromatic proton splitting patterns (e.g., coupling constants between H-2 and H-3) and methoxy/methyl group signals (δ ~3.8–4.0 ppm for OCH3, δ ~2.5 ppm for CH3) .
- IR : Identify carbonyl (C=O) stretching at ~1670 cm⁻¹ and hydroxyl (OH) vibrations at ~3200–3500 cm⁻¹ .
- UV-Vis : Anthracene derivatives exhibit strong absorption at 250–400 nm; substituents like hydroxy and methoxy groups shift λmax due to conjugation effects .
Q. What safety precautions are critical when handling reactive intermediates during synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods for steps involving volatile solvents (e.g., CH2Cl2) or toxic reagents (e.g., NaBH4) .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with irritants like acetic acid or halogenated byproducts .
- Waste Disposal : Neutralize acidic/basic waste before disposal and segregate halogenated organic waste .
Advanced Research Questions
Q. How can conflicting data on reaction yields or regioselectivity in anthracene derivative synthesis be resolved?
- Methodological Answer :
- Reaction Optimization : Vary catalysts (e.g., Pd/C for reductions) or solvents (polar aprotic vs. protic) to improve yield .
- Computational Modeling : Use DFT calculations to predict regioselectivity in electrophilic substitution reactions based on substituent electronic effects .
- Cross-Validation : Compare HPLC purity data with NMR integration ratios to identify side products .
Q. What advanced techniques are suitable for studying the compound’s crystal structure and molecular conformation?
- Methodological Answer :
- X-Ray Crystallography : Resolve the dihedral angles between anthracene rings and confirm substituent positions (e.g., methoxy vs. methyl groups) .
- SC-XRD (Single-Crystal X-Ray Diffraction) : Use high-precision data to analyze intermolecular interactions (e.g., C–H⋯π bonds) influencing packing .
- Thermal Analysis : DSC/TGA can reveal phase transitions or decomposition patterns correlated with molecular rigidity .
Q. How can the biological activity of this compound (e.g., DNA intercalation) be systematically evaluated?
- Methodological Answer :
- Fluorescence Quenching Assays : Measure changes in ethidium bromide-DNA fluorescence upon compound addition to assess intercalation .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50 calculations to quantify potency .
- Molecular Docking : Simulate binding interactions with DNA using software like AutoDock to predict binding affinity and site specificity .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Flow Chemistry : Improve heat/mass transfer for exothermic reactions (e.g., nitration) to reduce side products .
- Catalyst Recycling : Use heterogeneous catalysts (e.g., immobilized Pd) to enhance reusability and reduce costs .
- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
